N-(4-acetylphenyl)-4-methoxybenzamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an acetylphenyl derivative with a methoxybenzamide derivative . The exact method can vary depending on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of a compound like “N-(4-acetylphenyl)-4-methoxybenzamide” would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving “N-(4-acetylphenyl)-4-methoxybenzamide” would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(4-acetylphenyl)-4-methoxybenzamide” would likely be determined using a variety of analytical techniques .Scientific Research Applications
1. Antimicrobial Activities and Molecular Docking Studies
- Summary of Application: This compound has been synthesized and studied for its antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 .
- Methods of Application: The antibacterial properties of the drugs were studied in depth using molecular docking research. The synthesized compounds were characterized using spectral analysis .
- Results: All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The minimum inhibitory concentration (MIC) for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .
2. Sensing Applications
- Summary of Application: Boronic acids, including N-(4-acetylphenyl)-4-methoxybenzamide, are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that these sensing applications can be homogeneous assays or heterogeneous detection .
- Results: The results or outcomes obtained from these sensing applications are not specified in the source .
3. Cross Linking Agent for Reversible Conjugation
- Summary of Application: N-(4-Acetylphenyl)maleimide is used as a cross linking agent for reversible conjugation of thiol-containing compounds .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results or outcomes obtained from this application are not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-acetylphenyl)-4-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(18)12-3-7-14(8-4-12)17-16(19)13-5-9-15(20-2)10-6-13/h3-10H,1-2H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBJBHMULRQFKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352231 | |
Record name | N-(4-acetylphenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-methoxybenzamide | |
CAS RN |
72269-25-1 | |
Record name | N-(4-Acetylphenyl)-4-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72269-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-acetylphenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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